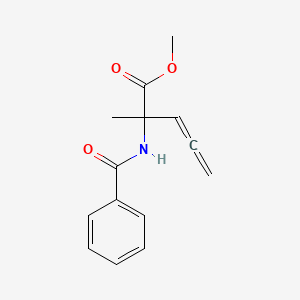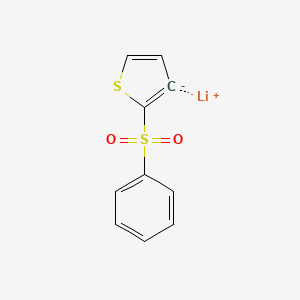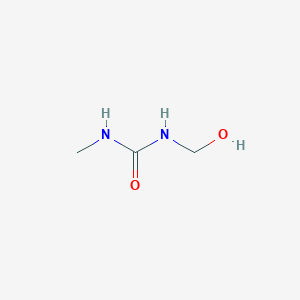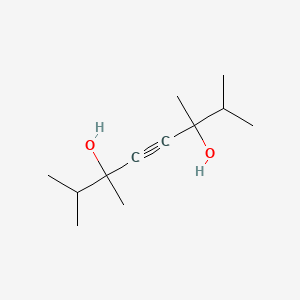![molecular formula C10H11NO5 B14362707 N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine CAS No. 91650-43-0](/img/structure/B14362707.png)
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine is an organic compound that belongs to the class of phenylmethoxycarbonyl derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a methoxycarbonyl moiety, which is further linked to a glycine residue. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine typically involves the reaction of 2-hydroxybenzyl alcohol with glycine in the presence of a suitable coupling agent. The reaction is carried out under mild conditions to ensure the preservation of the functional groups. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethoxycarbonyl derivatives.
Applications De Recherche Scientifique
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. Additionally, the methoxycarbonyl group can undergo hydrolysis to release glycine, which can further participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine can be compared with other similar compounds, such as:
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}alanine: Similar structure but with an alanine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}serine: Similar structure but with a serine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}threonine: Similar structure but with a threonine residue instead of glycine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
91650-43-0 |
|---|---|
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)6-16-10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) |
Clé InChI |
ZTQXOKHFGSZHGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC(=O)NCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


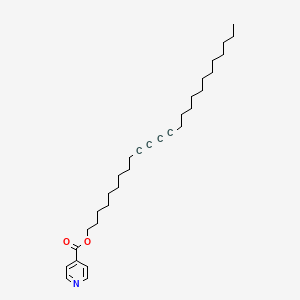
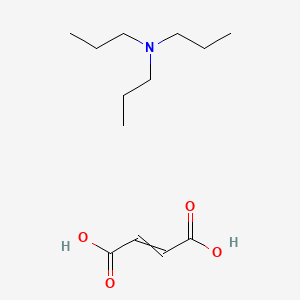
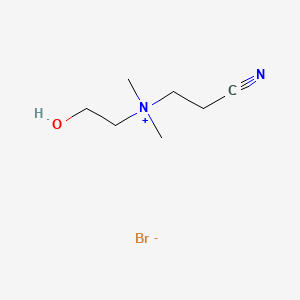
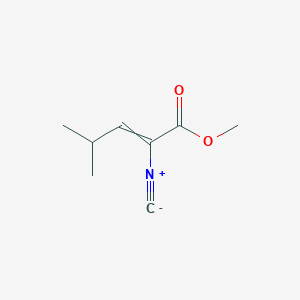
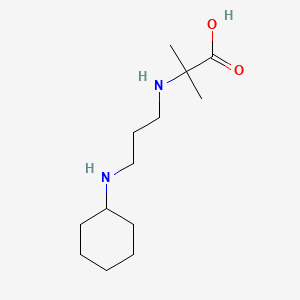
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
